Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester
Description
Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester (CAS 65652-41-7), also known as di-tert-butylphenyl phenyl phosphate (DBPP), is an organophosphate ester with the molecular formula C₂₀H₂₇O₄P and a molecular weight of 362.4 g/mol . Its structure features two bulky tert-butylphenyl groups and one phenyl group attached to a central phosphate moiety (Figure 1). Key properties include:
DBPP is classified under "Others" in chemical databases and is primarily used in industrial applications, such as flame retardants, plasticizers, or stabilizers due to its thermal stability .
Properties
IUPAC Name |
bis(2-tert-butylphenyl) phenyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31O4P/c1-25(2,3)21-16-10-12-18-23(21)29-31(27,28-20-14-8-7-9-15-20)30-24-19-13-11-17-22(24)26(4,5)6/h7-19H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRSMZHDWDMLDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70891245 | |
| Record name | Bis(2-tert-butylphenyl) phenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70891245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
65652-41-7, 261948-88-3 | |
| Record name | Bis(t-butylphenyl) phenyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065652417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(o-tert-butylphenyl) phenyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261948883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(2-tert-butylphenyl) phenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70891245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-tert-butylphenyl phenyl phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.855 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(O-TERT-BUTYLPHENYL) PHENYL PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6GJ3O93F3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BIS(T-BUTYLPHENYL) PHENYL PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6798 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Phosphorylating Agents
The choice of phosphorylating agent critically influences yield and selectivity:
| Agent | Reaction Temp (°C) | Byproduct Management | Yield Range (%) |
|---|---|---|---|
| Phosphorus oxychloride (POCl₃) | 180–220 | HCl scrubbing | 65–78 |
| Polyphosphoric acid | 150–190 | Water removal | 58–70 |
| Phosphorus pentoxide (P₂O₅) | 200–230 | Excess reagent reflux | 72–85 |
Phosphorus oxychloride is favored for its reactivity, though it necessitates stringent control of stoichiometry to avoid di-ester formation.
Phenolic Substrates
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4-tert-Butylphenol : Serves as the primary alcohol component.
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Co-solvents : Toluene or xylene are used to dissolve phenolic substrates and facilitate azeotropic water removal.
Stepwise Synthesis Procedure
Direct Phosphorylation with POCl₃
Step 1 : Charge a reactor with 4-tert-butylphenol (2.2 equiv) and POCl₃ (1.0 equiv) under nitrogen.
Step 2 : Gradually heat to 185°C over 2 hrs, maintaining agitation. HCl evolution is monitored via gas absorption.
Step 3 : After 6–8 hrs, cool to 80°C and add deionized water to hydrolyze residual POCl₃.
Step 4 : Neutralize with aqueous NaHCO₃, isolate the organic layer, and purify via vacuum distillation.
Critical Parameters :
-
Molar ratio : Excess phenol (≥2:1) ensures complete conversion of POCl₃.
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Temperature profile : Rapid heating above 150°C minimizes oligomerization.
Optimization of Reaction Conditions
Temperature and Catalysis
Non-catalytic methods dominate industrial production to avoid contamination. Trials demonstrate:
Solvent Systems
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Xylene : Enhances miscibility of phenolic and phosphorylating agents.
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Solvent-free : Achieves higher yields (78–82%) but requires precise temperature control.
Analytical Characterization
Post-synthesis validation employs:
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³¹P NMR : Confirms phosphate ester formation (δ = −2.5 to −4.0 ppm).
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HPLC-MS : Detects residual phenol (<0.5% w/w).
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FT-IR : Peaks at 1250 cm⁻¹ (P=O) and 1020 cm⁻¹ (P-O-C aryl).
Comparative Analysis with Analogous Esters
| Property | Bis[(tert-butyl)phenyl] Phenyl Ester | Triphenyl Phosphate | Isodecyl Diphenyl Phosphate |
|---|---|---|---|
| Thermal Stability (°C) | 280–310 | 220–250 | 260–290 |
| Hydrolytic Resistance | High | Moderate | Low |
| Synthetic Yield (%) | 72–85 | 88–92 | 65–75 |
The tert-butyl groups confer enhanced thermal stability but complicate synthesis due to steric hindrance during phosphorylation.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and the corresponding phenols.
Common reagents used in these reactions include oxidizing agents, nucleophiles, and water. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester has several scientific research applications:
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mechanism of Action
The mechanism of action of phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester involves its interaction with molecular targets such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
DBPP belongs to a broader class of aryl phosphate esters. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Steric Effects : DBPP’s tert-butyl groups enhance thermal stability compared to isopropyl-substituted analogs (e.g., isopropylphenyl diphenyl phosphate), but reduce solubility in polar solvents .
- Molecular Weight : TBPP, with three tert-butyl groups, has a higher molecular weight (494.6 g/mol) and is more effective as a polymer stabilizer .
Functional and Regulatory Differences
Table 2: Regulatory and Functional Comparison
Functional Insights :
- DBPP vs. TBPP : TBPP’s additional tert-butyl group improves UV stability, making it suitable for outdoor polymer applications .
- DBPP vs. Isopropylphenyl Analogs : Isopropylphenyl diphenyl phosphate is more lipophilic, favoring use in lubricants, but faces stricter regulatory limits due to bioaccumulation risks .
Biological Activity
Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester, also known as bis(4-tert-butylphenyl) phenyl phosphate, is an organic compound with significant biological activity. This article explores its interactions with biological systems, potential therapeutic applications, and safety assessments based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C26H31O4P
- Molecular Weight : Approximately 438.5 g/mol
- Structure : The compound features a phosphoric acid backbone with two tert-butylphenyl groups, which contribute to its unique chemical properties and applications in various fields, including plastics and pharmaceuticals.
Biological Activity
Research indicates that this compound interacts with various biomolecules, potentially modulating enzyme activity and influencing biochemical pathways. Key findings include:
- Enzyme Interaction : The compound may bind to active sites of enzymes or induce conformational changes in target proteins, affecting their function and metabolic pathways.
- Therapeutic Potential : Investigations into the compound's pharmacological properties suggest it could have applications in drug development, particularly in modulating biological responses.
The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest:
- Binding Interactions : The compound may interact with specific receptors or enzymes within cellular pathways.
- Influence on Metabolism : By modulating enzyme activity, it could potentially alter metabolic processes within cells.
Safety and Toxicological Assessments
Safety evaluations are crucial for understanding the potential risks associated with the compound. Notable assessments include:
- EFSA Risk Assessment : The European Food Safety Authority (EFSA) reviewed similar phosphoric acid esters and concluded that there is no significant safety concern for consumers when the migration of these substances does not exceed specific thresholds in food contact materials .
- Environmental Impact : Studies indicate that phosphoric acid esters generally score low in hazard assessments but require careful consideration regarding their environmental persistence and bioaccumulation potential .
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared to similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Bis(tert-butylphenyl) phenyl phosphate | C26H31O4P | Similar plasticizing properties; different steric effects |
| Di-tert-butylphenol phosphate | C20H27O4P | Lower molecular weight; different functional groups |
| Phenol phosphate derivatives | Varied | Broad category; varying biological activities |
This comparison highlights how the specific combination of functional groups in this compound confers distinct chemical and physical properties suitable for various applications.
Q & A
Q. What are the optimal synthetic routes for preparing phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester, and how can reaction efficiency be validated?
The compound is typically synthesized via esterification of substituted phenols with phosphoryl chloride derivatives. A stepwise approach involves reacting bis(4-tert-butylphenyl)phosphorochloridate with phenol under inert conditions (e.g., nitrogen atmosphere) at 80–100°C for 12–24 hours. Reaction progress can be monitored via thin-layer chromatography (TLC) or P NMR spectroscopy to track phosphate ester formation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>98%). Structural validation requires FT-IR (P=O stretch at ~1250–1300 cm⁻¹) and high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak at m/z 354.3362 (C₂₀H₁₉O₄P) .
Q. How can the compound’s thermal stability and decomposition pathways be characterized for applications in polymer matrices?
Thermogravimetric analysis (TGA) under nitrogen/air atmospheres (heating rate: 10°C/min) reveals decomposition onset temperatures and residue profiles. Differential scanning calorimetry (DSC) identifies phase transitions (e.g., glass transition or melting points). Coupling TGA with gas chromatography-mass spectrometry (GC-MS) identifies volatile decomposition products (e.g., tert-butylphenol fragments). For polymer compatibility, blend the compound into epoxy or polycarbonate matrices and assess flame retardancy via limiting oxygen index (LOI) and UL-94 vertical burning tests .
Advanced Research Questions
Q. What analytical methods resolve contradictions in reported flame-retardant efficacy between structurally similar aryl phosphate esters?
Comparative studies require standardized testing (e.g., cone calorimetry at 50 kW/m² heat flux) to measure peak heat release rate (pHRR) and total smoke production. Nuclear magnetic resonance (NMR) and X-ray crystallography differentiate steric and electronic effects of substituents (e.g., tert-butyl vs. methyl groups) on flame inhibition. For example, bulky tert-butyl groups in this compound may reduce volatilization, enhancing gas-phase radical quenching compared to methyl-substituted analogs .
Q. How does the compound interact with transition-metal catalysts in polymerization systems, and what side reactions occur?
Investigate via P NMR titration experiments with catalysts like zinc stearate or titanium alkoxides. Phosphorus coordination to metals can deactivate catalysts, altering polymerization kinetics (e.g., reduced polycarbonate molecular weight). Accelerated aging studies (80°C, 70% humidity) combined with inductively coupled plasma mass spectrometry (ICP-MS) quantify metal leaching. Mitigation strategies include adding chelating agents (e.g., hindered phenols) to stabilize the catalyst-phosphorus interface .
Q. What advanced separation techniques isolate trace degradation products of this compound in environmental matrices?
Solid-phase extraction (SPE) with C18 cartridges concentrates aqueous samples, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a reverse-phase C18 column (2.1 × 100 mm, 1.7 µm). Electrospray ionization (ESI) in negative mode enhances detection of phosphorylated fragments. Quantify degradation products (e.g., bis(tert-butylphenyl) phosphate) using isotope-labeled internal standards (e.g., deuterated analogs) to correct matrix effects .
Methodological Considerations
- Structural Confirmation : Single-crystal X-ray diffraction is ideal for resolving steric hindrance from tert-butyl groups. Computational modeling (DFT at B3LYP/6-311+G(d,p)) predicts bond angles and torsional strain .
- Ecotoxicology Screening : Use Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) to evaluate environmental risks. Correlate results with logP values (estimated via HPLC retention times) to predict bioaccumulation potential .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
